molecular formula C8F18O2S B1210615 Perfluorooctanesulfonyl fluoride CAS No. 307-35-7

Perfluorooctanesulfonyl fluoride

Cat. No. B1210615
CAS RN: 307-35-7
M. Wt: 502.12 g/mol
InChI Key: BHFJBHMTEDLICO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PFOSF and its derivatives involves complex chemical processes. Takamatsu et al. (2002) discuss the effectiveness of perfluoroalkanesulfonyl fluorides as dehydroxy-fluorination agents, offering a convenient method for synthesizing fluorinated nucleosides in good yield with an inversion of configuration in a single step (Takamatsu et al., 2002). This highlights the role of PFOSF in facilitating the synthesis of fluorinated organic compounds.

Molecular Structure Analysis

The molecular structure of PFOSF and its compounds features a sulfonyl fluoride group attached to a perfluorinated carbon chain. This structure imparts significant chemical stability and resistance to degradation. The analysis of PFOS isomers isolated from commercial mixtures, as reported by Arsenault et al. (2008), demonstrates the presence of various CF3 branched isomers, confirming the complexity of PFOSF derivatives' molecular structure (Arsenault et al., 2008).

Chemical Reactions and Properties

PFOSF is known for its reactivity towards derivatization, leading to the formation of a wide range of PFOS-related compounds. For instance, the reaction of PFOSF with benzylamine facilitates its quantitative analysis by LC/MS, as developed by Sun et al. (2011), showcasing its versatile reactivity which is crucial for environmental monitoring and analysis (Sun et al., 2011).

Physical Properties Analysis

PFOSF and its derivatives exhibit unique physical properties such as high thermal stability and resistance to hydrolysis, stemming from their perfluorinated backbone. These properties make PFOSF compounds effective as surfactants and protective coatings, enabling their widespread use in various industries.

Chemical Properties Analysis

The chemical stability of PFOSF, combined with its ability to form strong acid derivatives like PFOS, contributes to its persistence in the environment. Lehmler (2005) provides a comprehensive review of synthetic approaches for environmentally relevant fluorinated compounds, emphasizing the challenges and complexities associated with PFOSF and its derivatives' chemical properties (Lehmler, 2005).

Scientific Research Applications

  • Environmental Science

    • Perfluorooctanesulfonyl fluoride (POSF) is used to make perfluorooctanesulfonic acid (PFOS) and PFOS-based compounds . These compounds have been used in the development of adsorbents for the removal of perfluorinated compounds (PFCs) from water . The adsorption process involves anion exchange and hydrophobic interaction .
    • The magnetic particle maintained its removal efficacy over a wide pH range of 3–9 or with coexisting substances . The regeneration and reuse of the magnetic particle were successfully carried out with PFOS and PFOA removal efficiency sustained higher than 80% in 15 consecutive treatment cycles .
  • Industrial Processes

    • POSF is used in the production of PFOS-based compounds, which have a variety of industrial uses . For example, it has been used in the uranium enrichment process .
    • In the uranium enrichment process, it was formed into componentry including reactor linings, gaskets, etc .
  • Commercial Products

    • POSF-derived substances have been incorporated in consumer products . These compounds have a variety of uses, but they ultimately degrade to form PFOS .
    • These applications have ranged from nonstick food packaging to aqueous film-forming foams (AFFFs) critical for putting out hydrocarbon fires at civilian airports and military bases .
  • Firefighting Foams

    • POSF is used to create fluorosurfactants, which are a key ingredient in aqueous film forming foam (AFFF), a type of firefighting foam . AFFF is particularly effective at suppressing flammable liquid fires, making it a critical tool in many industrial settings .
  • Medical Surveillance Examinations

    • POSF is used to create applications for surfactants and paper, packaging, and surface protectants . Such POSF-based products or their residuals may degrade or metabolize to PFOS, which concentrates in liver and serum and results in hypolipidemia as an early effect of cumulative dosages .
  • Stain and Soil Repellents for Carpet

    • POSF is used to create unique chemistries through the sulfonyl fluoride moiety using conventional hydrocarbon reactions . These POSF-based products or their residuals may degrade or metabolize to PFOS . One such application is in the creation of stain and soil repellents for carpets .
  • Water Repellents for Clothing

    • Similarly, POSF-based compounds are used to create water repellents for clothing . The specific methods of application and the outcomes of this use are not detailed in the sources available to me.
  • Makeup and Personal Care Products

    • A 2021 study tested 231 makeup and personal care products and found organic fluorine, an indicator of PFASs, in more than half of the samples . High levels of fluorine were most commonly identified in waterproof mascara (82% of brands tested), foundations (63%), and liquid lipstick (62%) .

Future Directions

Since the PFAS treatment technology is still growing, several future directions for efficient PFAS treatment have been incorporated . These include novel and effective membrane techniques for PFAS separation and a detailed discussion of parameters affecting PFAS membrane separation and destruction . An estimation of cost analysis is also included for each treatment technology .

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl fluoride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18O2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28
Source PubChem
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InChI Key

BHFJBHMTEDLICO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
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Molecular Formula

C8F18O2S
Source PubChem
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DSSTOX Substance ID

DTXSID5027140
Record name Perfluorooctanesulfonyl fluoride
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Molecular Weight

502.12 g/mol
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Physical Description

Clear liquid; [MSDSonline]
Record name Perfluorooctylsulfonyl fluoride
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Boiling Point

154 °C
Record name PERFLUOROOCTYLSULFONYL FLUORIDE
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Density

1.824 g/mL at 25 °C
Record name PERFLUOROOCTYLSULFONYL FLUORIDE
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Vapor Density

>1 (Air = 1)
Record name PERFLUOROOCTYLSULFONYL FLUORIDE
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Product Name

Perfluorooctanesulfonyl fluoride

Color/Form

Liquid

CAS RN

307-35-7
Record name Perfluorooctanesulfonyl fluoride
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Record name Perfluorooctylsulfonyl fluoride
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Record name 1-Octanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
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Record name Perfluorooctanesulfonyl fluoride
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Record name Heptadecafluorooctanesulphonyl fluoride
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Record name PERFLUOROOCTANESULFONYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
BH Alexander, GW Olsen - Annals of epidemiology, 2007 - Elsevier
… (PFOS, C 8 F 17 SO 3 –) in humans (1) and wildlife (2) led the primary manufacturer (3M Company) to discontinue production of materials derived from perfluorooctanesulfonyl fluoride (…
Number of citations: 129 www.sciencedirect.com
GW Olsen, PW Logan, KJ Hansen, CA Simpson… - AIHA …, 2003 - Taylor & Francis
This investigation randomly sampled a fluorochemical manufacturing employee population to determine the distribution of serum fluorochemical levels according to employees' jobs …
Number of citations: 115 www.tandfonline.com
GW Olsen, MM Burlew, JC Marshall, JM Burris… - Journal of occupational …, 2004 - JSTOR
The observed to expected episodes of care experience of 652 employees at a fluorochemical (perfluorooctanesulfonyl fluoride) production facility was compared with 659 film plant (…
Number of citations: 55 www.jstor.org
MM Grice, BH Alexander, R Hoffbeck… - Journal of occupational …, 2007 - JSTOR
… Methods: We surveyed current and former employees of a perfluorooctanesulfonyl fluoride production facility, using a self-administered questionnaire to ascertain several cancers and …
Number of citations: 92 www.jstor.org
Z Du, S Deng, Y Chen, B Wang, J Huang… - Journal of hazardous …, 2015 - Elsevier
Perfluorooctanesulfonyl fluoride (PFOSF) washing wastewater contains high concentrations of perfluorinated carboxylates (PFCAs) including perfluorohexanoate (PFHxA, 0.10 mmol/L), …
Number of citations: 221 www.sciencedirect.com
JL Butenhoff, GW Olsen, S Chang - Toxicology Letters, 2017 - Elsevier
… Commercial grade perfluorooctanesulfonyl fluoride (POSF, 98.1% purity) was supplied by 3 M Company, Specialty Materials Manufacturing Division, Antwerp, Belgium. Impurities …
Number of citations: 11 www.sciencedirect.com
M Napoli, C Fraccaro, R Armelli, M Pianca - Journal of Fluorine Chemistry, 1983 - Elsevier
The decomposition reaction at high temperatures of perfluorooctanesulfonyl fluoride has been investigated using a continuous-tubular-flow reactor. The experiments have been carried …
Number of citations: 0 www.sciencedirect.com
SM Vyas, I Kania-Korwel… - Journal of Environmental …, 2007 - Taylor & Francis
… Perfluorooctanesulfonyl fluoride, the key intermediate for the production of these materials, was manufactured by an electrochemical fluorination process that resulted in complex …
Number of citations: 78 www.tandfonline.com
G Olsen, B Alexander, S Cohen, J Butenhoff - Citeseer
… Introduction: The 3M facility in Decatur, Alabama was one of two major production sites of perfluorooctanesulfonyl fluoride (POSF, C8F17SO2F) based specialty chemicals. These …
Number of citations: 2 citeseerx.ist.psu.edu
G Olsen, B Alexander, S Cohen, J Butenhoff - Toxicological Sciences, 2005 - hero.epa.gov
Workers with potential high exposure to POSF-related compounds, including perfluorooctanesulfonate (PFOS), had 3 bladder cancer deaths vs. 0.2 expected (SMR 12.8; 95% CI …
Number of citations: 0 hero.epa.gov

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